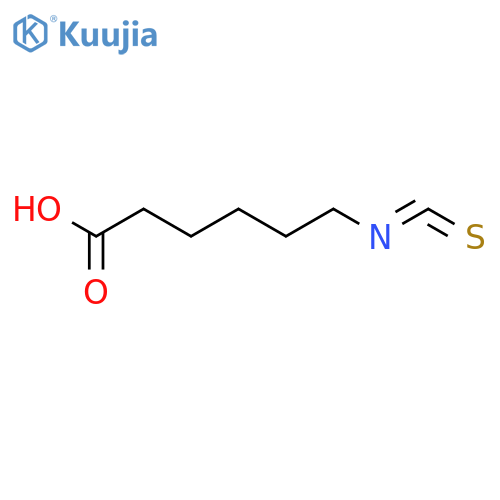Cas no 16424-04-7 (6-isothiocyanatohexanoic acid)

6-isothiocyanatohexanoic acid structure
商品名:6-isothiocyanatohexanoic acid
6-isothiocyanatohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-isothiocyanatohexanoic acid
- HPOLGIXOQGDPRI-UHFFFAOYSA-N
- 16424-04-7
- EN300-144341
- SCHEMBL3117317
-
- インチ: InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10)
- InChIKey: HPOLGIXOQGDPRI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 173.05104977Da
- どういたいしつりょう: 173.05104977Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
6-isothiocyanatohexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144341-5.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5.0g |
$2110.0 | 2023-02-15 | ||
| Enamine | EN300-144341-1.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-144341-10.0g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 10.0g |
$3130.0 | 2023-02-15 | ||
| Enamine | EN300-144341-500mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-144341-5000mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-144341-0.25g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.25g |
$670.0 | 2023-02-15 | ||
| Enamine | EN300-144341-0.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.5g |
$699.0 | 2023-02-15 | ||
| Enamine | EN300-144341-2.5g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 2.5g |
$1428.0 | 2023-02-15 | ||
| Enamine | EN300-144341-0.1g |
6-isothiocyanatohexanoic acid |
16424-04-7 | 0.1g |
$640.0 | 2023-02-15 | ||
| Enamine | EN300-144341-50mg |
6-isothiocyanatohexanoic acid |
16424-04-7 | 50mg |
$612.0 | 2023-09-29 |
6-isothiocyanatohexanoic acid 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
16424-04-7 (6-isothiocyanatohexanoic acid) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
